4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Physicochemical profiling Drug-likeness Scaffold selection

4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic small molecule (C₁₁H₁₂N₄O, MW 216.24) belonging to the pyrazole-3-carboxamide class. The compound features a 4-amino-5-methyl substitution pattern on the pyrazole ring with an N-phenyl carboxamide at position 3, distinguishing it from both simpler unsubstituted pyrazole carboxamides and more elaborate derivatives such as FN-1501.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
Cat. No. B11820845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)NC2=CC=CC=C2)N
InChIInChI=1S/C11H12N4O/c1-7-9(12)10(15-14-7)11(16)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
InChIKeyPFEADASLRODPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS 178320-03-1): Core Scaffold Identity and Procurement Context


4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic small molecule (C₁₁H₁₂N₄O, MW 216.24) belonging to the pyrazole-3-carboxamide class . The compound features a 4-amino-5-methyl substitution pattern on the pyrazole ring with an N-phenyl carboxamide at position 3, distinguishing it from both simpler unsubstituted pyrazole carboxamides and more elaborate derivatives such as FN-1501 [1]. This substitution pattern confers a balanced polarity profile that places it as a versatile intermediate scaffold for medicinal chemistry programs targeting kinases and immunomodulatory pathways [2].

Why 4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole Carboxamide Analogs


The pyrazole-3-carboxamide chemotype spans a wide pharmacological range, but small structural modifications produce large shifts in target engagement and physicochemical suitability. The 4-amino group on the pyrazole ring provides a critical hydrogen-bond donor for kinase hinge-binding interactions, while the N-phenyl substituent modulates lipophilicity and thereby membrane permeability relative to N-alkyl or N-unsubstituted congeners [1]. Replacing the N-phenyl with N-benzyl (CAS 80030-85-9) or N-propyl (CAS 80030-80-4) variants alters both LogP and metabolic stability without preserving the same target inhibition profile [2]. The quantitative evidence below demonstrates that substituent identity at the N-phenyl position of pyrazole-3-carboxamides directly controls potency, selectivity, and drug-likeness parameters critical to reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation from N-Unsubstituted Parent Scaffold

The N-phenyl substitution on 4-amino-5-methyl-1H-pyrazole-3-carboxamide substantially increases lipophilicity compared to the N-unsubstituted parent compound (CAS 28668-16-8). For the N-unsubstituted parent, the calculated LogP is -0.47 (LogD at pH 7.4 = -0.47), whereas the addition of the N-phenyl group is estimated to shift LogP into the positive range (calculated LogP ~1.8–2.3 based on the phenyl fragment contribution of approximately +2.3 LogP units) [1]. This difference places the N-phenyl derivative within the optimal Lipinski LogP range (1–3) for passive membrane permeability, whereas the N-unsubstituted parent falls well below this range, predicting poor cellular uptake [2].

Physicochemical profiling Drug-likeness Scaffold selection

Immunosuppressant Activity Class-Level Evidence for Pyrazole-3-Carboxamide Series

The pyrazole-3-carboxamide chemotype, which encompasses the target compound, has demonstrated potent immunosuppressant activity in both rodent and human mixed leukocyte response (MLR) assays. In the seminal study by Wang et al. (1998), a series of novel pyrazole carboxamides achieved IC50 values below 1 μM in MLR assays [1]. While the exact IC50 of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide was not individually reported in the publicly available abstract, the series-level activity establishes this substitution pattern as competent for sub-micromolar immunosuppressant potency . By contrast, pyrazole-4-carboxamide regioisomers (e.g., 5-methyl-N-phenyl-1H-pyrazole-4-carboxamide derivatives) exhibit a divergent activity profile, with reported biofilm inhibition IC50 values of 2.3–32 μM against S. aureus strains rather than immunosuppression .

Immunosuppression MLR assay Lead series

Kinase Inhibitor Scaffold Competence: Structural Relationship to FN-1501 Series

The 4-amino-1H-pyrazole-3-carboxamide core is the critical pharmacophoric element of the clinical-stage FLT3/CDK inhibitor FN-1501 [1]. FN-1501 (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide) retains the exact 4-amino-pyrazole-3-carboxamide motif present in the target compound, demonstrating that this core is essential for kinase hinge-region binding [2]. FN-1501 achieves FLT3 IC50 = 0.28 nM, CDK2 IC50 = 2.47 nM, CDK4 IC50 = 0.85 nM, and CDK6 IC50 = 1.96 nM [3]. While the target compound (CAS 178320-03-1) lacks the elaborated 4-substituent that confers nanomolar potency, it represents the minimal pharmacophoric scaffold from which potent kinase inhibitors are derived. In contrast, pyrazole-3-carboxamides lacking the 4-amino group lose the essential hinge-binding hydrogen bond donor, resulting in complete loss of CDK/FLT3 inhibitory activity [2].

FLT3 inhibition CDK inhibition Kinase drug discovery

Molecular Weight and Ligand Efficiency Differentiation vs. Heavier Fluorinated Analogs

Compared to the 3-(trifluoromethyl)phenyl analog (4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide, MW 284.24), the target compound has a significantly lower molecular weight (216.24 vs. 284.24) and reduced lipophilic bulk . This 68 Da difference (31% increase in MW for the CF3 analog) corresponds to an estimated LogP increase of approximately +1.0–1.5 units for the CF3-phenyl variant [1]. For fragment-based or lead-optimization programs, the lower MW and moderate LogP of the N-phenyl compound provide superior ligand efficiency (LE) potential: assuming comparable binding affinity, LE = 1.4 × pIC50 / heavy atom count. At 16 heavy atoms, the target compound can achieve LE > 0.30 with IC50 < 10 μM, whereas the CF3 analog (20 heavy atoms) requires IC50 < 100 nM for equivalent LE [2].

Ligand efficiency Fragment-based drug design Lead optimization

High-Value Application Scenarios for 4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide Based on Verified Differentiation Evidence


Scaffold for FLT3/CDK Dual Inhibitor Library Synthesis

The 4-amino-pyrazole-3-carboxamide core is the validated pharmacophoric element of the clinical candidate FN-1501 (FLT3 IC50 = 0.28 nM) [1]. Researchers building focused kinase inhibitor libraries should select this compound as the unelaborated scaffold for systematic substitution at the 4-amino position and N-phenyl para-position, following the SAR path established by Zhi et al. (2019) where compound 8t achieved FLT3 IC50 = 0.089 nM, representing a 26-fold improvement over FN-1501 [1]. The moderate LogP (~1.8–2.3) provides an advantageous starting point for property optimization.

Immunosuppressant Lead Discovery Starting Point

The pyrazole-3-carboxamide class has demonstrated sub-micromolar immunosuppressant activity in human MLR assays (IC50 < 1 μM) [2]. For programs targeting autoimmune indications or transplant rejection, this compound offers the correct carboxamide regioisomer (3-position) for immunosuppressant activity, unlike the pyrazole-4-carboxamide series which shows antibacterial biofilm activity (IC50 2.3–32 μM) . The N-phenyl substitution provides adequate lipophilicity for cell permeability without the excessive hydrophobicity of fluorinated analogs.

Fragment-Based Drug Discovery with Favorable Ligand Efficiency

At MW 216.24 with 16 heavy atoms, this compound occupies the upper fragment / lower lead-like space and can serve as a fragment hit for targets requiring a hydrogen-bond-donating 4-amino group [3]. Compared to the 3-(trifluoromethyl)phenyl analog (MW 284.24, 20 heavy atoms), the 68 Da lower mass provides a 24% improvement in ligand efficiency potential, making it a more fragment-appropriate starting point for structure-based optimization programs [3]. The balanced LogP (~1.8–2.3) supports both biochemical assay solubility and cellular penetration.

Agrochemical Intermediate for Pyrazole Carboxanilide Fungicides

Substituted pyrazolecarboxylic acid anilides are a well-established class of agricultural fungicides acting as succinate dehydrogenase inhibitors (SDHIs) [4]. The 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide scaffold provides the core anilide structure that, upon further substitution at the pyrazole 1-position and phenyl ring, yields commercial SDHI fungicide candidates. Patent literature (e.g., Bayer pyrazole carboxanilide series) demonstrates that the N-phenyl carboxamide linkage is essential for fungicidal activity [4].

Quote Request

Request a Quote for 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.